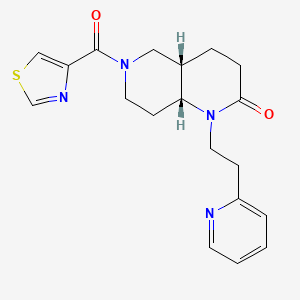

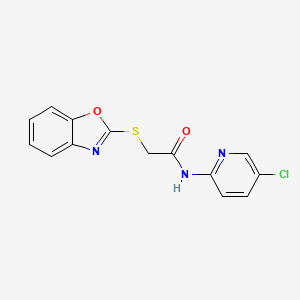

![molecular formula C16H16N4OS B5506229 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related heterocyclic compounds often involves condensation reactions and the use of cyanothioacetamide as a key starting material. For instance, the synthesis of N-methylmorpholinium 4aryl-6-methyl-5-phenylcarbamoyl-3cyano-1,4dihydropyridine-2-thiolates showcases a complex reaction pathway involving aromatic aldehydes and acetoacetic acid anilide, leading to the formation of thiones, thioethers, and other heterocycles (Dyachenko et al., 1996).

Molecular Structure Analysis

X-ray diffraction plays a crucial role in elucidating the molecular structure of synthesized heterocyclic compounds. The structure of specific thioether derivatives was confirmed through X-ray analysis, highlighting the detailed molecular configuration and atomic arrangement which are pivotal for understanding the chemical behavior of these compounds (Dyachenko et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds derived from cyanothioacetamide is influenced by their structural features. These compounds can undergo various chemical transformations, including alkylation, cyclization, and reactions with different nucleophiles, leading to a wide range of heterocyclic systems with diverse properties (Dyachenko & Dyachenko, 2016). The versatility in chemical reactions underscores the compound's utility in synthesizing novel heterocyclic compounds with potential applications in different fields.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyridine Derivatives

Research has demonstrated methods for synthesizing pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the synthesis and hydrolytic cleavage of certain cyano and thioxo-dihydropyrimidines have been explored, showcasing methods to obtain formylpyridones and methylthiopyridines from cyanoacetamide and cyanothioacetamide, respectively (Ivanov et al., 2004).

Cyclization Reactions

The creation of substituted cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones via Michael reactions opens new avenues for designing heterocyclic compounds with potential biological activities (Dyachenko et al., 2004).

Medicinal Chemistry and Pharmacology

Antimicrobial Agents

The synthesis of new pyrimidinone, oxazinone, and thiophene derivatives using 2-chloro-6-ethoxy-4-acetylpyridine has shown significant antimicrobial activities, suggesting their utility in developing new antibiotics and antifungal agents (Hossan et al., 2012).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underline the importance of heterocyclic compounds in treating epilepsy and related disorders. These studies highlight the potential of synthesizing and modifying pyridine derivatives to discover novel therapeutic agents (Severina et al., 2020).

特性

IUPAC Name |

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(6-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-10-7-12(3)19-16(13(10)8-17)22-9-15(21)20-14-6-4-5-11(2)18-14/h4-7H,9H2,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMISRYAXPPNUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

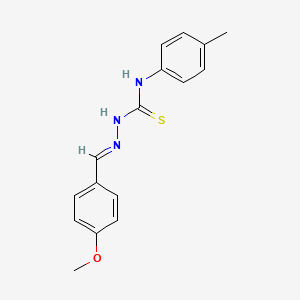

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

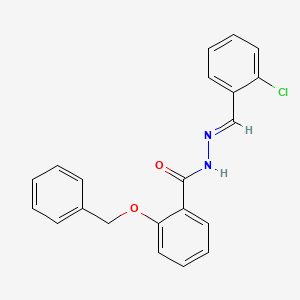

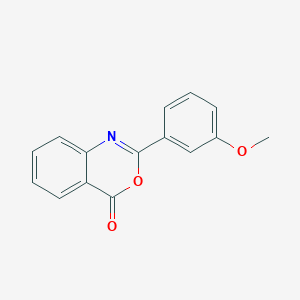

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

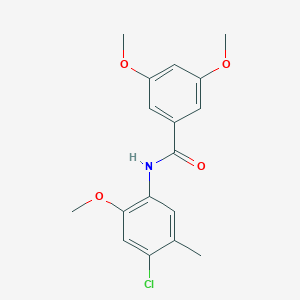

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)